Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate

Organic Synthesis Medicinal Chemistry Quality Control

Researchers face failed target engagement when using unsubstituted benzoylformates due to altered electronic profiles. This α-ketoester features a para-methylthio (-SMe) group that modulates lipophilicity (XLogP3=2.5) and polarity (TPSA=68.7 Ų) for precise enzyme inhibition studies. - **Application**: Synthesis of COMT inhibitors & α-ketoamides for protease targeting - **Supply**: ≥96% purity with batch-specific HPLC/NMR/GC data available - **Scalability**: Multi-kilogram quantities for API intermediate synthesis

Molecular Formula C11H12O3S
Molecular Weight 224.27
CAS No. 62936-31-6
Cat. No. B2996379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-(methylthio)phenyl)-2-oxoacetate
CAS62936-31-6
Molecular FormulaC11H12O3S
Molecular Weight224.27
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC=C(C=C1)SC
InChIInChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3
InChIKeyAAVSFTKDXIEMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate Overview


Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate (CAS 62936-31-6), also known as ethyl 4-(methylthio)benzoylformate, is an α-ketoester derivative with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . It features a 4-(methylthio)phenyl group attached to an α-oxoacetic acid ethyl ester core, classifying it as a substituted benzoylformate. The compound is typically supplied as a solid or powder with a purity of ≥96% (as determined by GC, HPLC, or NMR) and is widely utilized as an organic building block in medicinal chemistry and synthetic research [1]. Its computed physicochemical properties include an XLogP3 of 2.5 and a topological polar surface area of 68.7 Ų, indicating moderate lipophilicity and polarity that can influence its behavior in biological and synthetic systems [2].

Workflow α-Ketoester building block for synthetic chemistry research
Selection Substituted benzoylformate with para-methylthio group
Context Reported utility in medicinal chemistry and synthetic route research

Unmatched Utility of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate


In the class of α-ketoesters, the specific substitution pattern on the aromatic ring directly dictates both electronic reactivity and downstream biological or synthetic outcomes. Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate possesses a para-methylthio (-SMe) group, which is a moderate electron-donating group via resonance and a weak electron-withdrawing group inductively, creating a unique electronic environment compared to unsubstituted, methyl, or halogen-substituted analogs [1]. This substituent imparts distinct polarity (Topological Polar Surface Area = 68.7 Ų) and lipophilicity (XLogP3 = 2.5) that differ significantly from the corresponding H, Me, or Cl analogs [2]. These differences in electronic and steric properties can profoundly affect enzyme inhibition potency, binding kinetics, or synthetic transformation yields [3]. Consequently, substituting this compound with a generic benzoylformate without the methylthio group could lead to altered reaction profiles, reduced synthetic efficiency, or failed target engagement in biological assays, undermining the reproducibility and validity of the research.

Target
Substitute
Electronic Profile
4-(Methylthio)phenyl
Unsubstituted phenyl analogs lack para-SMe electronic influence, potentially altering reaction profiles.
Lipophilicity
para-SMe (XLogP3 2.5)
4-Methyl or 4-Chloro analogs shift polarity and lipophilicity, which may not transfer directly to synthetic outcomes.
Synthetic Precedence
Documented in ≥5 routes
Generic benzoylformates often lack published synthetic utility, increasing route-development uncertainty.

Analytical Benchmarks of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate


Purity vs. Ethyl Benzoylformate

Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is consistently supplied at a minimum purity of 96-97%, as verified by HPLC, GC, or NMR, which is comparable to or exceeds the purity specifications of the unsubstituted ethyl benzoylformate (typically 95-96%) . This high purity ensures reliable reactivity in sensitive synthetic steps and reduces the need for further purification, a critical factor for procurement in medicinal chemistry campaigns.

Purity Context
Data to verify
≥96% (GC/HPLC)
vs. Ethyl benzoylformate 95-96%
Supplier specifications meet or exceed analog benchmarks.
Requires lot-specific COA review.
Organic Synthesis Medicinal Chemistry Quality Control

Lipophilicity and Polarity Comparison

The presence of the para-methylthio group in ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate results in a computed XLogP3 of 2.5, which is significantly higher than the unsubstituted ethyl benzoylformate (XLogP3 ≈ 2.0) and the 4-chloro analog (XLogP3 ≈ 2.4) [1]. Conversely, its Topological Polar Surface Area (TPSA) of 68.7 Ų is identical to that of ethyl 4-methylbenzoylformate and ethyl 4-chlorobenzoylformate, indicating that the -SMe group maintains a balanced polarity profile while enhancing lipophilicity [2]. This specific physicochemical signature can directly influence membrane permeability and target binding in biological systems.

Lipophilicity
Class-level inference
XLogP3 2.5
vs. Unsubstituted ~2.0
Reported difference influences partitioning behavior.
Computed value; experimental validation needed.
Drug Design ADME Properties Structure-Activity Relationship

Synthetic Versatility and Precedented Utility

Unlike many substituted benzoylformates that are merely catalog entries, ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is explicitly cited in multiple peer-reviewed publications and patents as a key intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceutical candidates [1]. For instance, it has been utilized in the preparation of compounds targeting catechol O-methyltransferase (COMT) and in the construction of complex heterocyclic frameworks [2]. This documented utility reduces development risk and accelerates hit-to-lead campaigns compared to less characterized analogs.

Synthetic Precedence
Reported
≥5 distinct publications
vs. General catalog analog
Supported by cited literature for synthetic route design.
Review specific references for reaction scope.
Organic Synthesis Medicinal Chemistry Process Chemistry

Reliable Procurement and Transparent Supply Chain

Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is stocked and distributed by multiple reputable chemical suppliers with transparent analytical documentation, including Certificates of Analysis (COA) with batch-specific HPLC, NMR, and GC data . In contrast, less common analogs like ethyl 4-methylbenzoylformate or ethyl 4-chlorobenzoylformate may have limited vendor availability and less rigorous quality control documentation, potentially introducing variability and delays in research projects .

Supply Chain
Data to verify
Multiple vendor-sourced
vs. Limited analog availability
Transparent analytical data availability may reduce procurement risk.
Source-specific review recommended.
Chemical Procurement Supply Chain Quality Assurance

Key Applications of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate


α-Ketoamide Synthesis for Protease/Kinase Inhibitors

Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate serves as an excellent electrophilic α-ketoester building block for constructing α-ketoamides, a privileged scaffold in covalent and reversible protease inhibitors. Its para-methylthio substituent can be leveraged for additional binding interactions or further functionalization [1]. The compound's moderate lipophilicity (XLogP3 2.5) is ideal for balancing solubility and target engagement in lead optimization [2].

COMT Inhibitors and Neurological Tool Compounds

Given its documented use in the synthesis of catechol O-methyltransferase (COMT) inhibitors [1], this compound is a strategic starting material for developing tool compounds to study dopamine metabolism in neurological disorders such as Parkinson's disease. Its specific electronic properties, influenced by the -SMe group, can fine-tune inhibitor potency and selectivity compared to unsubstituted analogs [2].

Reliable Intermediate for Multi-Step API Synthesis

Due to its established synthetic utility and reliable supply chain [1], ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is a low-risk intermediate for the multi-kilogram synthesis of active pharmaceutical ingredients (APIs) or advanced intermediates. The availability of detailed analytical data (HPLC, NMR, GC) from multiple vendors ensures batch-to-batch consistency, a critical requirement in GMP manufacturing environments [2].

Precursor for Sulfur-Containing Polymers and Functional Materials

The presence of both a reactive α-ketoester moiety and a sulfur-containing methylthio group makes this compound a versatile monomer for the synthesis of novel polymers or covalent organic frameworks (COFs) with tailored electronic and surface properties. The -SMe group can serve as a metal-binding site or be oxidized to a sulfoxide/sulfone for post-polymerization modification [1].

Application
Selection Property
Validation Focus
Protease/kinase probe synthesis
α-Ketoester building block
Synthetic route reproducibility
Pathway probe synthesis (COMT)
Para-SMe electronic profile
Inhibitor potency screening context
API intermediate research
Batch-to-batch consistency
Analytical documentation review
Functional materials research
Sulfur-containing monomer
Polymer/post-modification property testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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